molecular formula C11H13N5O2 B3007053 ethyl [5-(3-aminophenyl)-2H-tetrazol-2-yl]acetate CAS No. 946817-51-2

ethyl [5-(3-aminophenyl)-2H-tetrazol-2-yl]acetate

Cat. No.: B3007053
CAS No.: 946817-51-2
M. Wt: 247.258
InChI Key: ASNLYFNRVGWZKF-UHFFFAOYSA-N
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Description

Ethyl [5-(3-aminophenyl)-2H-tetrazol-2-yl]acetate is a chemical compound with a unique structure that combines an ethyl ester group, a tetrazole ring, and an aminophenyl group

Mechanism of Action

References:

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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [5-(3-aminophenyl)-2H-tetrazol-2-yl]acetate typically involves the reaction of 3-aminophenylacetic acid with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring. The resulting product is then esterified with ethanol in the presence of a strong acid like sulfuric acid to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl [5-(3-aminophenyl)-2H-tetrazol-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl [5-(3-aminophenyl)-2H-tetrazol-2-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Used in the production of specialty chemicals and materials with specific properties

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(3-aminophenyl)acetate: Similar structure but lacks the tetrazole ring.

    Ethyl 2-(3-nitrophenyl)acetate: Contains a nitro group instead of an amino group.

    Ethyl 2-(3-hydroxyphenyl)acetate: Contains a hydroxyl group instead of an amino group.

Uniqueness

Ethyl [5-(3-aminophenyl)-2H-tetrazol-2-yl]acetate is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring can enhance the compound’s stability and binding affinity to biological targets, making it a valuable scaffold in drug design .

Properties

IUPAC Name

ethyl 2-[5-(3-aminophenyl)tetrazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c1-2-18-10(17)7-16-14-11(13-15-16)8-4-3-5-9(12)6-8/h3-6H,2,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNLYFNRVGWZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1N=C(N=N1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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